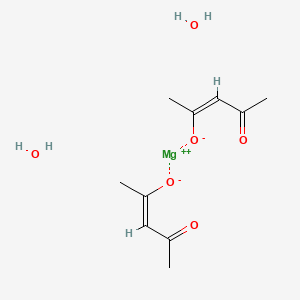
(S)-Fmoc-2-amino-6-tert-butoxycarbonyl-heptanedioic acid -7-tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Esters can be made from carboxylic acids and alcohols . This process is generally an equilibrium which makes the reaction a little challenging as it may require higher temperatures and removal of the alcohol as it is formed to push the equilibrium forward .Molecular Structure Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Chemical Reactions Analysis
The ester is heated with a large excess of water containing a strong-acid catalyst. Like esterification, the reaction is reversible and does not go to completion .Physical And Chemical Properties Analysis
Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Aplicaciones Científicas De Investigación
Biocatalysis in the Food Industry
Esters are integral to the food industry, serving as emulsifiers, foaming agents, coating agents, and stabilizers. The compound can be synthesized using biocatalytic methods, which are more environmentally friendly than traditional chemical routes. This approach aligns with the principles of Green Chemistry, utilizing low temperatures and avoiding solvents, thus enhancing the sustainability of food production processes .
Cosmetic Industry Applications
In cosmetics, esters contribute to the pleasant aromas and textures of products. The enzymatic synthesis of esters, including MFCD18782833, allows for the creation of fragrances and texturizing agents that are environmentally benign. This method ensures that cosmetic products are produced sustainably and are gentle on the skin .
Pharmaceutical Synthesis
MFCD18782833 plays a role in the synthesis of pharmaceutical compounds. Its structure is useful in creating intermediates for drugs. The compound’s properties allow for the development of medications with improved stability and efficacy, contributing to advances in healthcare treatments .
Material Science Research
In material science, MFCD18782833 can be used to modify the properties of polymers and resins. Its incorporation into materials can lead to enhanced durability, flexibility, and resistance to environmental factors, which is crucial for developing new materials for various applications .
Analytical Chemistry
This compound is utilized in analytical chemistry as a standard or reagent. Its consistent and well-defined properties make it suitable for use in chromatography and other analytical techniques to identify and quantify substances within a mixture .
Catalysis and Green Chemistry
MFCD18782833 is involved in catalytic processes that aim to reduce environmental impact. Its use in catalysis can improve reaction efficiency and selectivity, minimizing waste and energy consumption in chemical synthesis, aligning with the goals of Green Chemistry .
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO8/c1-30(2,3)39-27(35)23(28(36)40-31(4,5)6)16-11-17-25(26(33)34)32-29(37)38-18-24-21-14-9-7-12-19(21)20-13-8-10-15-22(20)24/h7-10,12-15,23-25H,11,16-18H2,1-6H3,(H,32,37)(H,33,34)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPMZGXKAGMVIS-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)

![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)






